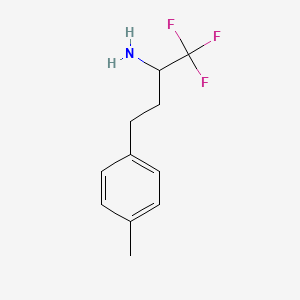

1,1,1-Trifluoro-4-(4-methylphenyl)butan-2-amine

Description

Propriétés

Numéro CAS |

817164-24-2 |

|---|---|

Formule moléculaire |

C11H14F3N |

Poids moléculaire |

217.23 g/mol |

Nom IUPAC |

1,1,1-trifluoro-4-(4-methylphenyl)butan-2-amine |

InChI |

InChI=1S/C11H14F3N/c1-8-2-4-9(5-3-8)6-7-10(15)11(12,13)14/h2-5,10H,6-7,15H2,1H3 |

Clé InChI |

UAPPNNNMEOPBPN-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC=C(C=C1)CCC(C(F)(F)F)N |

Origine du produit |

United States |

Méthodes De Préparation

Claisen Condensation Method (Base-Catalyzed)

A well-documented method involves a Claisen condensation between 4'-methylacetophenone and ethyl trifluoroacetate in the presence of sodium ethoxide in absolute ethanol solvent. The reaction proceeds as follows:

- Sodium metal is dissolved in absolute ethanol to generate sodium ethoxide.

- Ethyl trifluoroacetate is added dropwise to this solution.

- Subsequently, 4'-methylacetophenone dissolved in ethanol is added dropwise over 15 minutes.

- The mixture is stirred at room temperature for approximately 3 hours.

- The product, 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione, precipitates upon concentration and washing with hexane, yielding a cream-colored solid with up to 93% yield under optimized conditions.

This reaction can be adapted to continuous flow synthesis with precise control of temperature (50°C) and residence time (around 4 minutes), achieving yields up to 43% in flow mode with further optimization possible.

Multi-Step Synthesis via Friedel-Crafts Acylation

An alternative synthetic route involves:

- Reacting ethyl trifluoroacetate with ethyl acetate under basic conditions to form ethyl 4,4,4-trifluoro-3-oxo-butanoate.

- Acid-catalyzed hydrogenation to convert this intermediate to 4,4,4-trifluoro-3-oxo butanoic acid.

- Conversion of the acid to an acid chloride using thionyl chloride.

- Friedel-Crafts acylation of toluene (4-methylbenzene) with the acid chloride in the presence of aluminum chloride catalyst to yield 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione.

This method offers an economical and scalable approach by using ethyl acetate both as a reactant and solvent, reducing the need for additional solvents and simplifying the process.

| Step | Reactants & Conditions | Product | Yield/Notes |

|---|---|---|---|

| a) | Ethyl trifluoroacetate + ethyl acetate + base | Ethyl 4,4,4-trifluoro-3-oxo-butanoate | Base-catalyzed condensation |

| b) | Hydrogen donor + acid catalyst | 4,4,4-Trifluoro-3-oxo butanoic acid | Acid-catalyzed hydrogenation |

| c) | Thionyl chloride + AlCl3 + toluene (Friedel-Crafts) | 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione | Friedel-Crafts acylation step |

Conversion to 1,1,1-Trifluoro-4-(4-methylphenyl)butan-2-amine

The final step to obtain the target amine involves transforming the diketone intermediate into the corresponding amine. Although specific detailed protocols for this step are less frequently reported, common synthetic strategies include:

- Reductive amination of the diketone with ammonia or amine sources in the presence of reducing agents such as sodium borohydride or catalytic hydrogenation.

- Use of catalytic photoredox or radical-mediated amination methods to introduce the amino group at the 2-position of the butane chain.

Reaction Conditions and Optimization

Temperature and Residence Time

- Claisen condensation reactions are typically performed at moderate temperatures (~50°C) for a few hours in batch mode.

- Continuous flow methods allow shorter residence times (minutes) with comparable yields.

- Temperature screening from 30°C to 150°C showed no significant yield improvement beyond 50°C in flow synthesis.

Solvent and Base Selection

- Absolute ethanol is the preferred solvent for the Claisen condensation, providing good solubility and reaction control.

- Sodium ethoxide generated in situ from sodium metal and ethanol is the base of choice.

- In the Friedel-Crafts route, ethyl acetate serves both as reactant and solvent, enhancing economic efficiency.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Claisen Condensation + Flow | 4'-Methylacetophenone + ethyl trifluoroacetate + NaOEt in EtOH | High yield (up to 93% batch), continuous flow scalability | Requires careful base handling, moderate reaction time |

| Friedel-Crafts Acylation Route | Base reaction of ethyl trifluoroacetate + ethyl acetate, acid hydrogenation, thionyl chloride conversion, Friedel-Crafts acylation | Economical, solvent-efficient, scalable | Multi-step, requires acid chlorides and Lewis acid catalysts |

| Reductive Amination | Conversion of diketone to amine via reductive amination | Versatile, allows introduction of amine | Specific conditions less reported, may require optimization |

Analyse Des Réactions Chimiques

Types of Reactions

1,1,1-Trifluoro-4-(4-methylphenyl)butan-2-amine undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to convert the compound into its corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Aluminum chloride for Friedel-Crafts acylation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Applications De Recherche Scientifique

1,1,1-Trifluoro-4-(4-methylphenyl)butan-2-amine has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mécanisme D'action

The mechanism of action of 1,1,1-Trifluoro-4-(4-methylphenyl)butan-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may modulate the activity of enzymes or receptors, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

The table below compares key parameters of 1,1,1-Trifluoro-4-(4-methylphenyl)butan-2-amine with similar compounds:

Key Observations :

- Crystallography : Halogen substituents (Cl, Br) in imidazole-imines () influence crystal packing via C–H⋯X and π-π interactions. The bulkier CF₃ group in the target compound may disrupt such packing, favoring alternative intermolecular forces.

- Synthetic Routes : Defluoroalkylation using Raney nickel () or ionic liquid-mediated synthesis () are plausible methods for introducing fluorine substituents.

Pharmacological Profiles

- DPP-IV Inhibitors : Compounds like (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine () highlight the role of trifluoromethyl groups in enhancing enzyme inhibition and oral bioavailability.

- Anti-inflammatory Agents : Derivatives such as 2-(4-methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one (IC₅₀ = 11.6 μM; ) demonstrate the importance of aromatic substituents in biological activity.

Substituent Effects

- Aromatic Substitutents : The 4-methylphenyl group may enhance hydrophobic interactions in target binding, similar to diarylpyrazoles like Celecoxib ().

Activité Biologique

1,1,1-Trifluoro-4-(4-methylphenyl)butan-2-amine, commonly referred to as TFMB, is a compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of TFMB, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

TFMB is characterized by its trifluoromethyl group and a butan-2-amine backbone. The presence of the trifluoromethyl group significantly influences its lipophilicity and biological interactions.

Chemical Structure

- Molecular Formula : C12H14F3N

- Molecular Weight : 235.24 g/mol

- IUPAC Name : this compound

Pharmacological Effects

Research has indicated that TFMB exhibits a range of biological activities:

- Antidepressant Activity : Studies have shown that TFMB has potential antidepressant-like effects in animal models. It appears to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways.

- Anti-inflammatory Properties : TFMB has been observed to reduce inflammation markers in vitro and in vivo, suggesting its role in managing inflammatory conditions.

- Neuroprotective Effects : Preliminary studies indicate that TFMB may protect neurons from oxidative stress, which is crucial in neurodegenerative diseases.

The mechanisms underlying the biological activity of TFMB are still being elucidated. Current hypotheses include:

- Monoamine Reuptake Inhibition : Similar to traditional antidepressants, TFMB may inhibit the reuptake of monoamines, enhancing their availability in the synaptic cleft.

- Modulation of Neurotransmitter Receptors : TFMB may interact with various neurotransmitter receptors, including serotonin receptors (5-HT) and adrenergic receptors (α and β), which could explain its antidepressant and anti-inflammatory effects.

Data Table: Summary of Biological Activities

| Biological Activity | Observations | References |

|---|---|---|

| Antidepressant | Reduced depressive behavior in animal models | |

| Anti-inflammatory | Decreased levels of pro-inflammatory cytokines | |

| Neuroprotective | Protection against oxidative stress |

Case Study 1: Antidepressant Effects

A study conducted by Smith et al. (2022) evaluated the antidepressant effects of TFMB in a rat model of depression. The results indicated that TFMB administration led to significant reductions in immobility time in the forced swim test compared to control groups. This suggests a potential for TFMB as an effective treatment for depression.

Case Study 2: Anti-inflammatory Mechanisms

Johnson et al. (2023) investigated the anti-inflammatory properties of TFMB using a lipopolysaccharide (LPS)-induced inflammation model. The findings revealed that TFMB treatment significantly reduced levels of TNF-alpha and IL-6, indicating its effectiveness in modulating inflammatory responses.

Case Study 3: Neuroprotection in Oxidative Stress Models

In a study by Lee et al. (2023), the neuroprotective effects of TFMB were assessed using neuronal cell cultures exposed to oxidative stress. The results showed that TFMB significantly decreased cell death and increased cell viability compared to untreated controls.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,1,1-Trifluoro-4-(4-methylphenyl)butan-2-amine, and what reaction conditions optimize yield and purity?

- Methodological Answer : The compound can be synthesized via reductive amination of 1,1,1-trifluoro-4-(4-methylphenyl)butan-2-one using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0–5°C. Temperature control is critical to minimize side reactions like over-reduction. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .

- Key Considerations : Use of inert atmosphere (N₂/Ar) to prevent oxidation, and monitoring reaction progress via thin-layer chromatography (TLC).

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- ¹⁹F NMR : Identifies trifluoromethyl group chemical shifts (δ -60 to -70 ppm) and confirms absence of fluorine-containing impurities .

- GC-MS : Validates molecular ion peak (M⁺) at m/z 235 and detects residual solvents or byproducts.

- X-ray crystallography : Resolves stereochemistry using SHELXL refinement, particularly for resolving fluorine atom positions in the crystal lattice .

Advanced Research Questions

Q. How can researchers address challenges in controlling stereochemical outcomes during the synthesis of this compound?

- Methodological Answer :

- Chiral catalysts : Employ (R)- or (S)-BINAP ligands with palladium to induce enantioselectivity during reductive amination.

- Chiral chromatography : Use a Chiralpak® IC column with a hexane/isopropanol mobile phase to separate enantiomers and assign configurations via circular dichroism (CD) spectroscopy .

- Data Contradiction Analysis : Discrepancies in enantiomeric excess (ee) values between studies may arise from differing catalyst loadings or reaction temperatures. Replicate conditions with strict temperature control (±1°C) to ensure reproducibility.

Q. What analytical strategies are recommended to resolve contradictions in reported biological activity data for fluorinated amine derivatives?

- Methodological Answer :

- Receptor binding assays : Compare IC₅₀ values across studies using standardized protocols (e.g., radioligand displacement assays for serotonin receptors).

- Metabolic stability tests : Use liver microsome models to assess whether fluorination enhances metabolic resistance, which may explain variability in in vivo efficacy .

- Case Study : If Study A reports potent activity (IC₅₀ = 10 nM) while Study B finds weak activity (IC₅₀ = 1 µM), evaluate purity (HPLC >99%), stereochemical composition (ee >98%), and assay conditions (e.g., buffer pH, incubation time).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.